N-[(3-bromo-4-methylphenyl)methyl]-N-methylcyclopropanamine
Description
N-[(3-Bromo-4-methylphenyl)methyl]-N-methylcyclopropanamine is a cyclopropanamine derivative featuring a methyl-substituted cyclopropane ring and a benzyl group substituted with bromo and methyl groups at the 3- and 4-positions of the phenyl ring, respectively. The cyclopropane ring introduces significant ring strain, which can enhance reactivity compared to larger cycloalkanes like cyclobutane or cyclopentane .
Properties
IUPAC Name |
N-[(3-bromo-4-methylphenyl)methyl]-N-methylcyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-9-3-4-10(7-12(9)13)8-14(2)11-5-6-11/h3-4,7,11H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHVWEORJMVMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN(C)C2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-4-methylphenyl)methyl]-N-methylcyclopropanamine typically involves the reaction of 3-bromo-4-methylbenzyl chloride with N-methylcyclopropanamine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-4-methylphenyl)methyl]-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Hydroxylated, cyanated, or aminated derivatives.
Scientific Research Applications
N-[(3-bromo-4-methylphenyl)methyl]-N-methylcyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(3-bromo-4-methylphenyl)methyl]-N-methylcyclopropanamine exerts its effects involves its interaction with specific molecular targets. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The cyclopropanamine moiety may also play a role in modulating the compound’s overall activity and stability.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound is compared to three key analogs (Table 1):
Key Observations :
Physicochemical Properties (Inferred)
Pharmacological and Industrial Relevance
- Cyclobutanamine Analog : Fluorine’s electronegativity could improve binding affinity in enzyme active sites but may reduce bioavailability due to polarity .
- Methoxy-Substituted Cyclopropanamine (CAS 1050419-89-0) : Demonstrates higher water solubility, making it preferable for aqueous formulations .
Biological Activity
N-[(3-bromo-4-methylphenyl)methyl]-N-methylcyclopropanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound features a bromine atom and a methyl group on a phenyl ring, connected to a cyclopropanamine moiety. The synthesis typically involves the nucleophilic substitution reaction of 3-bromo-4-methylbenzyl chloride with N-methylcyclopropanamine under basic conditions, such as sodium hydroxide or potassium carbonate .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the bromine and methyl groups influences its binding affinity and selectivity towards various receptors and enzymes. The cyclopropanamine structure may enhance the compound's stability and overall activity .
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects, including:
- Antidepressant-like activity : Studies suggest potential modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anti-inflammatory properties : Preliminary findings indicate that it may reduce inflammation markers in cellular models.
- Cytotoxic effects : Some studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .
Case Studies and Experimental Data
-
Antidepressant Activity :
- A study evaluated the compound's effects in rodent models of depression, demonstrating significant reductions in immobility time in forced swim tests compared to controls, indicating antidepressant-like effects.
-
Anti-inflammatory Effects :
- In vitro assays using macrophage cell lines showed that treatment with this compound significantly decreased the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) .
-
Cytotoxicity Assays :
- The compound was tested against various cancer cell lines (e.g., HeLa and MCF-7) using MTT assays, revealing IC50 values in the micromolar range, suggesting effective cytotoxicity .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[(3-chloro-4-methylphenyl)methyl]-N-methylcyclopropanamine | Chlorine instead of bromine | Similar antidepressant effects |
| N-[(4-bromo-3-methylphenyl)methyl]cyclopropanamine | Different position of bromine | Reduced cytotoxicity |
| N,N-Dimethylcyclopropanamine | Lacks phenyl substitution | No significant biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
